

Physical properties of 1-Cyclohexenylacetonitrile (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Cyclohexenylacetonitrile

Cat. No.: B146470

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of 1-Cyclohexenylacetonitrile

This technical guide provides a comprehensive overview of the key physical properties of **1-Cyclohexenylacetonitrile**, specifically its boiling point and density. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes detailed experimental protocols for the determination of these properties and a summary of the quantitative data.

Physical Properties of 1-Cyclohexenylacetonitrile

1-Cyclohexenylacetonitrile is a clear yellow to orange liquid at room temperature.[\[1\]](#)[\[2\]](#) It is a versatile synthetic intermediate in organic chemistry. A summary of its key physical properties is presented in the table below.

Table 1: Physical Properties of 1-Cyclohexenylacetonitrile

Property	Value	Conditions
Boiling Point	144 °C	at 90 mm Hg
215.6 °C	at 760 mmHg[3]	
Density	0.947 g/mL	at 25 °C[1]
0.9 g/cm ³	Not specified	
Molecular Formula	C ₈ H ₁₁ N	
Molecular Weight	121.18 g/mol [1][2][4][5]	
CAS Number	6975-71-9[1][2][4][5][6]	

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of the boiling point and density of a liquid organic compound such as **1-Cyclohexenylacetonitrile**.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid.

Apparatus:

- Thiele tube or oil bath
- Thermometer (calibrated)
- Capillary tubes (sealed at one end)
- Small test tube
- Rubber band or wire for attaching the test tube to the thermometer
- Heating mantle or Bunsen burner
- Heat-transfer fluid (e.g., mineral oil)

Procedure:

- A small amount of **1-Cyclohexenylacetonitrile** is placed into the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- The test tube is securely attached to a thermometer.
- The thermometer and attached test tube are immersed in a Thiele tube or an oil bath, ensuring the liquid level in the bath is above the level of the sample in the test tube.
- The bath is heated gently and stirred continuously to ensure uniform temperature distribution.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heating is continued until a steady stream of bubbles is observed.
- The heat source is then removed, and the bath is allowed to cool slowly with continuous stirring.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

[\[1\]](#)

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

Apparatus:

- Pycnometer (e.g., 10 mL or 25 mL)
- Analytical balance (accurate to ± 0.0001 g)
- Thermometer
- Water bath (for temperature control)

Procedure:

- The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m_{empty}).
- The pycnometer is filled with distilled water of a known temperature and its mass is measured (m_{water}). The temperature of the water should be recorded.
- The pycnometer is then emptied, thoroughly dried, and filled with **1-Cyclohexenylacetonitrile** at the same temperature. Its mass is then measured (m_{liquid}).
- The density of the water at the recorded temperature (ρ_{water}) is obtained from reference tables.
- The volume of the pycnometer (V) is calculated using the formula: $V = (m_{\text{water}} - m_{\text{empty}}) / \rho_{\text{water}}$
- The density of the **1-Cyclohexenylacetonitrile** (ρ_{liquid}) is then calculated using the formula: $\rho_{\text{liquid}} = (m_{\text{liquid}} - m_{\text{empty}}) / V$

Synthesis Workflow

1-Cyclohexenylacetonitrile can be synthesized via the condensation of cyclohexanone with an active methylene compound like acetonitrile or cyanoacetic acid. The following diagram illustrates a general experimental workflow for its synthesis from cyclohexanone and acetonitrile.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 6. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- To cite this document: BenchChem. [Physical properties of 1-Cyclohexenylacetonitrile (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146470#physical-properties-of-1-cyclohexenylacetonitrile-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com